

Comparative In Vivo Efficacy of Rezafungin and Caspofungin: A Guide for Researchers

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Compound of Interest

Compound Name: *Rezafungin acetate*

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This guide provides a detailed comparison of the in vivo efficacy of rezafungin and caspofungin, two prominent echinocandin antifungal agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development in the field of antifungal therapies.

Mechanism of Action

Both rezafungin and caspofungin share a common mechanism of action. They are non-competitive inhibitors of the enzyme β -(1,3)-D-glucan synthase, which is essential for the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.^{[1][2]} This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. As mammalian cells lack a cell wall and β -(1,3)-D-glucan synthase, this mechanism provides a selective target for antifungal therapy.^{[1][2]}

Comparative Efficacy Data

The following tables summarize the key in vivo efficacy data from both preclinical animal models and human clinical trials, allowing for a direct comparison of rezafungin and caspofungin.

Preclinical Efficacy in a Neutropenic Mouse Model of *Candida auris* Infection

This study evaluated the efficacy of rezafungin and caspofungin in a neutropenic mouse model of bloodstream infection caused by various clades of *Candida auris*.[\[3\]](#)

Efficacy Parameter	Rezafungin	Caspofungin	Fungal Strain(s)	Animal Model	Reference
Survival Rate (21 days)	60-100%	90% (against specific isolates)	<i>Candida auris</i> (South Asian, East Asian, South African, South American clades)	Neutropenic BALB/c mice	
Kidney Fungal Burden Reduction (log CFU/g)	3-5	>3	<i>Candida auris</i>	Neutropenic BALB/c mice	
Heart Fungal Burden Reduction (log CFU/g)	2-4	>3	<i>Candida auris</i>	Neutropenic BALB/c mice	
Brain Fungal Burden	No inhibition of fungal growth	No inhibition of fungal growth	<i>Candida auris</i>	Neutropenic BALB/c mice	

Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (ReSTORE Trial)

The ReSTORE trial was a Phase 3, multicenter, double-blind, randomized study comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

Efficacy Endpoint	Rezafungin	Caspofungin	Patient Population	Reference
Day 30 All-Cause Mortality	24% (22/93)	21% (20/94)	Adults with candidemia and/or invasive candidiasis	
Day 14 Global Cure	59% (55/93)	61% (57/94)	Adults with candidemia and/or invasive candidiasis	
Day 5 Mycological Eradication	68.7%	63.2%	Adults with candidemia and/or invasive candidiasis	
Median Time to Negative Blood Culture	26.5 hours	38.8 hours	Adults with candidemia and/or invasive candidiasis	

Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (STRIVE Trial)

The STRIVE trial was a Phase 2, randomized, double-blind study comparing two dosing regimens of rezafungin to caspofungin in patients with candidemia and/or invasive candidiasis.

Efficacy Endpoint	Rezafungin (400 mg/200 mg)	Caspofungin	Patient Population	Reference
Day 14 Overall Cure	76.1% (35/46)	67.2% (41/61)	Adults with candidemia and/or invasive candidiasis	
30-Day All-Cause Mortality	4.4%	13.1%	Adults with candidemia and/or invasive candidiasis	
Median Time to Candidemia Clearance	19.5 hours	22.8 hours	Adults with candidemia	

Experimental Protocols

Neutropenic Mouse Model of Candida auris Bloodstream Infection

1. Animal Model:

- Species: BALB/c male mice.
- Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.

2. Fungal Strains and Inoculum:

- Strains: Ten isolates of Candida auris representing four different clades (South Asian, East Asian, South African, and South American) were used.
- Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar, and suspensions were prepared in sterile saline.

- Infection: Mice were infected via intravenous injection with 107 colony-forming units (CFU)/mouse for the lethality experiment and 8 x 10⁶ CFU/mouse for the fungal tissue burden experiment.

3. Dosing Regimens:

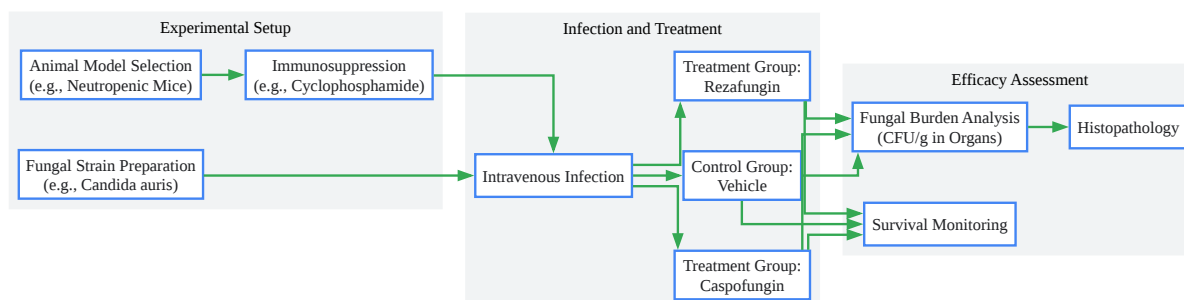
- Rezafungin: 20 mg/kg administered intravenously on days 1, 3, and 6 post-infection.
- Caspofungin: 3 mg/kg administered intravenously once daily for 6 days, starting 24 hours post-infection.

4. Efficacy Endpoints:

- Survival: Animal survival was monitored for 21 days post-infection.
- Fungal Burden: On day 7 post-infection, mice were euthanized, and kidneys, hearts, and brains were harvested. Organs were homogenized, and serial dilutions were plated to determine the fungal burden (CFU/gram of tissue).
- Histopathology: Tissues were also subjected to histopathological examination to observe fungal lesions.

Visualizing Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study comparing antifungal agents.



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In vivo antifungal efficacy testing workflow.

This guide demonstrates that while both rezafungin and caspofungin are effective echinocandins, rezafungin's pharmacokinetic profile allows for a less frequent, front-loaded dosing regimen. Preclinical data in a challenging *C. auris* infection model show comparable or improved activity of rezafungin over caspofungin. Clinical trials have established the non-inferiority of rezafungin to caspofungin for the treatment of candidemia and invasive candidiasis, with some evidence suggesting a potential for faster mycological eradication. These findings support the continued investigation of rezafungin as a valuable therapeutic option in the management of invasive fungal infections.

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